4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid
Overview
Description
4-[(4-methoxyphenyl)sulfamoyl]benzoic acid is a compound that can be inferred to have a benzoic acid core structure with a methoxyphenyl sulfamoyl substituent. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and functionalities that can help us understand the potential properties and synthesis of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting from simple precursors to more complex structures. For instance, the synthesis of 4-amino-2-methoxy-5-ethylthio benzoic acid involves methylation, thiocyanation, hydrolysis, and ethylation reactions, starting from 4-amino salicylic acid . Similarly, the synthesis of sulfonyl-bridged oligo(benzoic acid)s includes palladium-catalyzed methoxycarbonylation, hydrolysis, and oxidation steps . These methods could potentially be adapted for the synthesis of 4-[(4-methoxyphenyl)sulfamoyl]benzoic acid by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of 4-[(4-methoxyphenyl)sulfamoyl]benzoic acid would likely exhibit characteristics similar to those observed in sulfonyl-bridged oligo(benzoic acid)s, where X-ray analysis reveals specific supramolecular arrangements due to intermolecular hydrogen bonds . The presence of a sulfamoyl group could also influence the acidity and reactivity of the benzoic acid moiety.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the functional groups present. For example, the benzoic acid moiety is prone to reactions typical of carboxylic acids, such as esterification or amidation. The methoxy group could undergo demethylation under certain conditions, while the sulfamoyl group could participate in reactions typical of sulfonamides, such as substitution or hydrolysis under specific conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-[(4-methoxyphenyl)sulfamoyl]benzoic acid would be determined by its functional groups. The benzoic acid group would contribute to the compound's acidity and potential for hydrogen bonding, affecting its solubility and melting point. The methoxy and sulfamoyl groups would influence the compound's polarity, solubility in organic solvents, and potential interactions with biological molecules, as seen in the case of 4-(Di-n-propylsulfamyl)benzoic acid, which is an important drug .
Safety And Hazards
properties
IUPAC Name |
4-[(4-methoxyphenyl)sulfamoyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c1-20-12-6-4-11(5-7-12)15-21(18,19)13-8-2-10(3-9-13)14(16)17/h2-9,15H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKUCYPSKRMZOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368311 | |
Record name | 4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid | |
CAS RN |
18738-58-4 | |
Record name | 4-[[(4-Methoxyphenyl)amino]sulfonyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18738-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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